molecular formula C9H7NO6 B1365531 2-(Carboxymethyl)-4-nitrobenzoic acid CAS No. 39585-32-5

2-(Carboxymethyl)-4-nitrobenzoic acid

Cat. No.: B1365531
CAS No.: 39585-32-5
M. Wt: 225.15 g/mol
InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a nitro group attached to a benzene ring

Scientific Research Applications

2-(Carboxymethyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

When handling 2-(Carboxymethyl)-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carboxymethyl cellulose and its derivatives have been widely investigated for drug and vaccine delivery in different forms such as hydrogels, fibers, films, nanoparticulate systems, etc., as well as for its bioactive properties . This suggests that there is potential for further development and diverse applications of carboxymethyl cellulose and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by carboxymethylation. One common method is the nitration of methyl benzoate to form methyl 4-nitrobenzoate, which is then hydrolyzed to yield 4-nitrobenzoic acid. The carboxymethylation is achieved by reacting 4-nitrobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide and chloroacetic acid for carboxymethylation.

Major Products

    Reduction of the nitro group: 2-(Carboxymethyl)-4-aminobenzoic acid.

    Reduction of the carboxyl group: 2-(Hydroxymethyl)-4-nitrobenzoic acid.

    Substitution reactions: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxymethyl group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

2-(Carboxymethyl)-4-nitrobenzoic acid can be compared with other similar compounds such as:

    4-Nitrobenzoic acid: Lacks the carboxymethyl group, making it less soluble and less reactive in certain chemical reactions.

    2-(Carboxymethyl)benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    2-(Hydroxymethyl)-4-nitrobenzoic acid: Similar structure but with a hydroxymethyl group instead of a carboxymethyl group, leading to different reactivity and applications.

The unique combination of the carboxymethyl and nitro groups in this compound gives it distinct properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(carboxymethyl)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXXWBQEZGLFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960195
Record name 2-(Carboxymethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39585-32-5
Record name 2-(Carboxymethyl)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (5.0 g, 125 mmol) in water (60 mL) was added to a solution of dimethyl 2-(2-carboxy-5-nitrophenyl)malonate (7.0 g, 21.5 mmol) in methanol (60 mL) at room temperature. After the reaction solution was stirred at room temperature for 3 hours, methanol was distilled off. The resulting residue was acidified using 1N hydrochloric acid (11 mL). The suspension was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a crude product. After the crude product was stirred in ethyl acetate (20 mL) at 70 to 80° C. overnight, the temperature was allowed to return to room temperature. The precipitate was collected by filtration, and dried under reduced pressure to give the title compound (1.13 g, 23%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
23%

Synthesis routes and methods II

Procedure details

To a solution of 2-(carboxy-5-nitro-phenyl)malonic acid dimethyl ester, (25.0 g, 84 mmol) in methanol (200 mL), sodium hydroxide (5 g, 125 mmol) in water (200 mL) was added. After 3 hrs the reaction was complete, the methanol removed under vacuum, contents cooled to 0° C. and acidified with concentrated HCl (37 mL). The aqueous layer was extracted twice with ethyl acetate (200 mL then 100 mL), the combined organic layers dried with magnesium sulfate, most of the solvent removed under vacuum, and methylene chloride (30 mL) was then added. The white solid was filtered off and dried to give 19.3 g of product as a white solid, mp=180-82° C. IR(KBr) 3080, 3055, 2983, 1707, 1611, 1585, 1516, 1491, 1424, 1358; 1298, 1237 cm-1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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